molecular formula C4H10N2O2S B1337621 1,2,7-Thiadiazepane 1,1-dioxide CAS No. 63010-19-5

1,2,7-Thiadiazepane 1,1-dioxide

Cat. No.: B1337621
CAS No.: 63010-19-5
M. Wt: 150.2 g/mol
InChI Key: MYWRJJUXVSAKTB-UHFFFAOYSA-N
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Description

1,2,7-Thiadiazepane 1,1-dioxide is a heterocyclic compound that features a seven-membered ring containing sulfur, nitrogen, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,7-Thiadiazepane 1,1-dioxide can be synthesized using a variety of methods. One common approach involves the use of a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS allows for the scale-out and further extension for library production using a multicapillary flow reactor .

Industrial Production Methods: The industrial production of this compound typically involves automated synthesis platforms. For example, the construction of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides was performed on a Chemspeed Accelerator (SLT-100) automated parallel synthesis platform . This method culminated in the successful preparation of a large number of products with high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,7-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and nitrogen atoms in the ring, which can participate in different types of chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and reactions are typically carried out at room temperature or under mild heating .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring .

Scientific Research Applications

Chemical Reactivity

The compound exhibits a variety of chemical reactions due to the presence of sulfur and nitrogen atoms within its ring structure. Key reactions include:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Leading to various amine derivatives.
  • Substitution Reactions : Facilitating the introduction of functional groups into the thiadiazepane framework.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve solvents like dichloromethane or acetonitrile at room temperature or mild heating .

Medicinal Chemistry

1,2,7-Thiadiazepane 1,1-dioxide serves as a valuable building block in the synthesis of bioactive compounds. Its derivatives have shown potential as:

  • Anticancer Agents : Research indicates that compounds derived from thiadiazepanes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving related thiadiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation by targeting key molecular pathways involved in tumorigenesis .
  • Antimicrobial Agents : The compound's structural features allow it to interact with biological targets effectively, making it a candidate for developing new antimicrobial therapies .

Materials Science

In materials science, this compound is investigated for its potential use in creating new materials with specific properties. Its unique heterocyclic structure contributes to the development of:

  • Polymeric Materials : Incorporating thiadiazepane units into polymer frameworks can enhance mechanical properties and thermal stability.
  • Nanomaterials : Functionalized thiadiazepanes are being explored for applications in nanotechnology due to their ability to form stable complexes with various substrates .

Case Study 1: Anticancer Activity

A study on novel 1,3,4-thiadiazole derivatives highlighted their anticancer properties through molecular docking studies and in vitro evaluations against hepatocellular carcinoma and lung cancer cell lines. The results indicated that these derivatives could inhibit cell growth effectively compared to standard treatments like cisplatin . This suggests that similar investigations into this compound could yield promising anticancer candidates.

Case Study 2: Synthesis Optimization

Research utilizing the MACOS platform has demonstrated significant improvements in synthesizing functionalized 1,2,7-thiadiazepane 1,1-dioxides through optimized reaction conditions. The implementation of flow chemistry not only enhanced reaction efficiency but also facilitated the scale-up necessary for library synthesis aimed at biological screening .

Comparison with Similar Compounds

Similar Compounds: 1,2,7-Thiadiazepane 1,1-dioxide can be compared with other similar compounds, such as 1,2,5-thiadiazepane 1,1-dioxide and 1,2,7-thiadiazepane 1-oxide . These compounds share structural similarities but differ in their chemical reactivity and biological activity.

Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination of features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .

Biological Activity

1,2,7-Thiadiazepane 1,1-dioxide is a heterocyclic compound characterized by a seven-membered ring containing sulfur, nitrogen, and oxygen atoms. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₄H₁₀N₂O₂S
  • Molecular Weight : 123.21 g/mol
  • Melting Point : 72-74 °C

The compound's structural features include:

  • A thiadiazepane ring
  • Two oxygen atoms contributing to its classification as a dioxide

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research. Mechanistic studies indicate that it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. For instance, research has illustrated its ability to induce apoptosis in cancer cell lines by interacting with cellular pathways critical for survival and proliferation.

Calcium Channel Blocking Activity

Another notable biological activity of this compound is its calcium channel blocking ability. This property suggests potential applications in treating cardiovascular diseases by modulating calcium influx in cardiac cells.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
Thiadiazepine Similar seven-membered ringKnown for anxiolytic properties
Benzodiazepine Benzene ring fused to diazepineWidely used as anxiolytics and sedatives
Phenothiazine Tricyclic structure with sulfurExhibits antipsychotic properties
Dihydropyridine Derivatives Pyridine ringKnown for calcium channel blocking activity

The biological effects of this compound are mediated through its interactions with various molecular targets. It forms stable complexes with proteins and nucleic acids, influencing cellular processes such as apoptosis and enzyme inhibition. The exact molecular mechanisms are still under investigation but are believed to involve modulation of signaling pathways related to cell growth and survival .

Case Study: Anticancer Effects

A study published in Cancer Research explored the effects of this compound on breast cancer cells. The researchers observed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. This study highlights the potential of the compound as a therapeutic agent in oncology .

Case Study: Antimicrobial Efficacy

In another case study focusing on antimicrobial activity, researchers tested the compound against various strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited dose-dependent antibacterial effects, supporting its development as a new class of antibiotics.

Properties

IUPAC Name

1,2,7-thiadiazepane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c7-9(8)5-3-1-2-4-6-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWRJJUXVSAKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491284
Record name 1lambda~6~,2,7-Thiadiazepane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-19-5
Record name 1lambda~6~,2,7-Thiadiazepane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the DFT study provide about the structural characteristics of 1,2,7-thiadiazepane 1,1-dioxide?

A1: While the abstract doesn't provide specific numerical data, the study likely used DFT calculations to determine the optimized geometry of the this compound molecule. This would include information about bond lengths, bond angles, and dihedral angles, giving a detailed picture of the molecule's three-dimensional shape. Additionally, the study likely calculated the molecule's vibrational frequencies, which could be used to predict its infrared (IR) spectrum. [] This information is valuable for understanding the molecule's potential reactivity and interactions.

Q2: How does the stability of this compound compare to 1,2,7-thiadiazepane 1-oxide, based on the DFT study?

A2: The abstract mentions that the study investigated the "relative stabilities" of the two compounds. [] This suggests that the researchers used DFT to calculate the energy of each molecule and then compared them. A lower energy generally indicates greater stability. The specific findings regarding which compound is more stable, and by how much, would be available within the full paper. This information can be crucial for understanding the potential for synthesis and reactivity of these compounds.

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